FAP Potency (Ki = 23 nM) and 16-Fold Selectivity Over DPP-4 (Ki = 377 nM)
Ac-Gly-BoroPro exhibits a Ki of 23 ± 3 nM against recombinant human FAP, demonstrating low nanomolar potency [1]. In direct comparison, its Ki against DPP-4 is 377 ± 18 nM, establishing a 16-fold selectivity window for FAP over DPP-4 [1]. This selectivity originates from the N-acyl-Gly-Pro recognition motif that FAP preferentially accommodates while DPP-4 does not, as confirmed by substrate library screening showing FAP cleavage of Ac-Gly-Pro but negligible DPP-4 reactivity against all Ac-P2-Pro1 substrates [1].
| Evidence Dimension | Inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 23 ± 3 nM (FAP) |
| Comparator Or Baseline | Ki = 377 ± 18 nM (DPP-4) |
| Quantified Difference | 16-fold selectivity (377/23 ≈ 16.4) |
| Conditions | Recombinant human FAP and DPP-4; Ala-Pro-AFC substrate (500 μM for FAP, 100 μM for DPP-4); progress curve analysis for tight-binding competitive inhibitors |
Why This Matters
This 16-fold selectivity window enables experimental discrimination of FAP-mediated effects from DPP-4-mediated effects in cellular and in vivo systems where both enzymes are co-expressed.
- [1] Edosada, C. Y., Quan, C., Wiesmann, C., Tran, T., Sutherlin, D., Reynolds, M., ... & Wolf, B. B. (2006). Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity. Journal of Biological Chemistry, 281(11), 7437-7444. View Source
